molecular formula C10H21BrO5 B606400 Bromo-PEG5-alcohol CAS No. 957205-14-0

Bromo-PEG5-alcohol

Cat. No.: B606400
CAS No.: 957205-14-0
M. Wt: 301.18
InChI Key: ZXJWAHSKDNOZCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo-PEG5-alcohol is typically synthesized through the reaction of PEG with a brominating agent. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Bromo-PEG5-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bromo-PEG5-alcohol is used as a linker in the synthesis of complex molecules, including polymers and dendrimers. It is also used in the preparation of PEGylated compounds, which have enhanced solubility and stability .

Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. The PEGylation process improves the pharmacokinetics and reduces the immunogenicity of therapeutic proteins .

Medicine: this compound is used in the development of drug delivery systems. PEGylation of drugs enhances their solubility, stability, and bioavailability, leading to improved therapeutic efficacy .

Industry: In industrial applications, this compound is used as a surfactant and emulsifier. It is also used in the production of cosmetics and personal care products due to its solubility-enhancing properties .

Mechanism of Action

Molecular Targets and Pathways: Bromo-PEG5-alcohol exerts its effects primarily through its reactive bromide and hydroxyl groups. The bromide group participates in nucleophilic substitution reactions, allowing the compound to act as a linker in the synthesis of complex molecules. The hydroxyl group enables further derivatization, facilitating the modification of biomolecules and the development of PEGylated drugs .

Properties

IUPAC Name

2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BrO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJWAHSKDNOZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957205-14-0
Record name Bromo-PEG5-alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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